2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one physical properties
2,2-Dimethyl-6-nitro-2H-benzo[B]oxazin-3(4H)-one physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one
Section 1: Introduction and Molecular Identity
The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[1][2] Within this class, 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one (henceforth referred to as DMNB) is a compound of interest for researchers exploring structure-activity relationships, particularly how the introduction of a nitro group and gem-dimethyl substituents on the core structure influences its properties and potential applications.
This guide serves as a comprehensive technical resource for scientists and drug development professionals, detailing the core physicochemical properties of DMNB. It provides not only established data but also outlines the requisite experimental frameworks for properties that require empirical determination, grounding theoretical knowledge in practical, verifiable methodology.
Caption: Chemical structure of 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one.
Section 2: Core Physicochemical Data
The fundamental identifiers and properties of DMNB are summarized below. This data is critical for sample sourcing, molecular calculations, and safety assessments.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dimethyl-6-nitro-4H-1,4-benzoxazin-3-one | [3] |
| Synonym(s) | 2,2-dimethyl-6-nitro-2h-benzo[b][3]oxazin-3(4h)-one | [3] |
| CAS Number | 85160-84-5 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [3] |
| Molecular Weight | 222.20 g/mol | [3] |
| Physical Form | Solid | |
| InChI Key | YKXZRZGZJZYBBH-UHFFFAOYSA-N | [3] |
| SMILES | CC1(C)OC2=C(NC1=O)C=C(C=C2)=O | [3] |
Melting Point Analysis
The melting point is a crucial indicator of a compound's purity. A sharp, well-defined melting range (typically <1°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden this range. While a specific, experimentally determined melting point for DMNB is not available in the surveyed literature, the value can be readily determined empirically. For context, the parent compound lacking the dimethyl and nitro groups, 2H-1,4-Benzoxazin-3(4H)-one, has a reported melting point of 173-175 °C.[4]
Protocol for Melting Point Determination:
-
Sample Preparation: Ensure the DMNB sample is completely dry and finely powdered. A small amount of the powder is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[6]
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more precise measurements.
-
Accurate Measurement: Using a fresh sample, heat the apparatus to about 20°C below the approximate melting point found in the previous step.
-
Heating Rate: Decrease the rate of heating to 1-2°C per minute as the expected melting point is approached.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the finding.
Solubility Profile
A compound's solubility in various solvents is fundamental for its application in synthesis, purification, and biological assays. Specific quantitative solubility data for DMNB is not published. However, its molecular structure—containing a polar nitro group and a lactam function, alongside a nonpolar aromatic ring and methyl groups—suggests a predictable solubility pattern. It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderately soluble in solvents like acetone and methanol, and poorly soluble in water and nonpolar solvents like hexanes. The parent compound, 2H-1,4-benzoxazin-3(4H)-one, is reported to be soluble in methanol at 25 mg/mL.[4]
Protocol for Qualitative Solubility Determination:
-
Solvent Selection: Prepare vials containing 1 mL of a range of test solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexanes).
-
Sample Addition: Add approximately 1-2 mg of DMNB to each vial.
-
Observation at Room Temperature: Agitate the vials (e.g., using a vortex mixer) for 1-2 minutes and observe. Record whether the compound is soluble, partially soluble, or insoluble.
-
Heating: For vials where the compound is not fully soluble, gently warm the mixture to observe if solubility increases with temperature.
-
Classification: Classify the solubility based on observation (e.g., >10 mg/mL = soluble; 1-10 mg/mL = sparingly soluble; <1 mg/mL = insoluble).
Section 3: Spectroscopic and Spectrometric Characterization
Structural elucidation and confirmation of DMNB rely on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework.
Caption: A generalized workflow for NMR-based structural analysis of DMNB.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.
-
¹H NMR: The proton NMR spectrum of DMNB is expected to show distinct signals:
-
A singlet integrating to 6 protons for the two equivalent methyl groups (gem-dimethyl).
-
Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The electron-withdrawing nitro group will significantly deshield adjacent protons, pushing them downfield.
-
A broad singlet for the N-H proton of the lactam, which may be exchangeable with D₂O.[7]
-
-
¹³C NMR: The carbon NMR spectrum will provide information on all 10 carbon atoms:
-
Signals for the two methyl carbons.
-
A signal for the quaternary carbon bearing the methyl groups.
-
Six distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly influenced.
-
A signal for the carbonyl carbon (C=O) of the lactam, typically in the 160-180 ppm region.
-
Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of DMNB and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a vial.[8]
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube.[8]
-
Instrumentation: Place the NMR tube in the spectrometer's magnet.[9]
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity and high resolution.
-
Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. If necessary for unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Characteristic Absorptions:
-
~3200 cm⁻¹: N-H stretching of the secondary amide (lactam).
-
~1680 cm⁻¹: C=O stretching of the lactam carbonyl group. This is a strong, characteristic peak.
-
~1520 and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro (NO₂) group, respectively. These are typically very strong absorptions.
-
~1600, ~1480 cm⁻¹: C=C stretching within the aromatic ring.
-
~1250 cm⁻¹: C-O-C asymmetric stretching of the ether linkage in the oxazine ring.
-
Protocol for FTIR Data Acquisition (KBr Pellet Method):
-
Sample Preparation: Weigh approximately 1-2 mg of DMNB and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grinding: Thoroughly grind and mix the DMNB and KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Scan: Place the empty pellet holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.[10]
-
Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the infrared spectrum.
-
Analysis: Identify the key absorption bands and correlate them to the functional groups in the DMNB structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural confirmation.[11]
-
Expected Observations:
-
Molecular Ion (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI), a prominent peak corresponding to the molecular weight of DMNB (m/z = 222.20) is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₀H₁₀N₂O₄) with high accuracy.[2]
-
Fragmentation: Under EI conditions, fragmentation is likely. Common fragmentation pathways could include the loss of a methyl group (M-15), loss of NO₂ (M-46), or cleavage of the oxazine ring.
-
Protocol for Mass Spectrometry Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of DMNB (e.g., 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion or through a chromatographic system like LC-MS or GC-MS.[12]
-
Ionization: Select an appropriate ionization method (e.g., ESI for LC-MS or EI for GC-MS).
-
Mass Analysis: The generated ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Section 4: Safety and Handling
Proper handling of DMNB is essential to ensure laboratory safety.
-
Hazards: The compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] It is also considered toxic to aquatic life with long-lasting effects.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Prevent release into the environment.
-
-
Storage: Store in a tightly sealed container in a cool, dry place at ambient temperatures.[3]
Section 5: Conclusion
This guide provides a detailed overview of the key physical and chemical identifiers for 2,2-Dimethyl-6-nitro-2H-benzo[b]oxazin-3(4H)-one. While foundational data such as molecular weight and formula are well-established, other critical properties like melting point and solubility require empirical determination. The provided protocols offer robust, self-validating methodologies for researchers to obtain this data. The predicted spectroscopic signatures and the corresponding analytical workflows serve as a reliable framework for confirming the identity and purity of DMNB, ensuring the integrity of subsequent research and development activities.
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